[2,2'-Bifuran]-5,5'-dicarboxylic acid
Overview
Description
[2,2'-Bifuran]-5,5'-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6O6 and its molecular weight is 222.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A multi-component synthesis of highly functionalized 2,2′-bifurans, including [2,2'-Bifuran]-5,5'-dicarboxylic acid derivatives, is described. This process involves the reaction of furan- or thiophene-2-carbonyl chloride with an isocyanide and a dialkyl acetylenedicarboxylate (Sayahi et al., 2015).
Biobased Platform Chemical : Furan-2,5-dicarboxylic acid (FDCA) is identified as a biobased platform chemical for polymer production. An FAD-dependent enzyme capable of oxidizing related compounds to FDCA, offering a potentially efficient and environmentally friendly method for FDCA production, is studied (Dijkman et al., 2014).
Oxygen Barrier Polyester : The creation of an oxygen barrier polyester from 3,3′-bifuran-5,5′-dicarboxylic acid, which demonstrates properties such as low oxygen permeability and resistance to crystallization, indicating potential applications in packaging and material sciences (Kainulainen et al., 2023).
Chemical Industry Applications : The paper discusses the broad field of application of furfural derived compounds, including this compound, highlighting their significance in various chemical industry applications (Lewkowski, 2003).
Inhibitors in Medicinal Chemistry : The structure-activity relationships of 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives, including this compound, as inhibitors of prolyl hydroxylase are studied, indicating potential medicinal chemistry applications (Hales & Beattie, 1993).
Catalytic Synthesis Methods : Advances in catalytic synthesis methods for dicarboxylic acid, including this compound, from biomass-derived molecules are reviewed, suggesting its potential as a sustainable alternative to traditional chemical production methods (Liu et al., 2015).
Copper(I) Complexes for Solar Cells : The synthesis and application of copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands, including dicarboxylic acids, for use in dye-sensitized solar cells are explored (Constable et al., 2009).
Properties
IUPAC Name |
5-(5-carboxyfuran-2-yl)furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMQWKLSUMGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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